molecular formula C12H14N2O3 B12333168 Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate

Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate

Cat. No.: B12333168
M. Wt: 234.25 g/mol
InChI Key: IAQGHYHUWCXXPW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate typically involves the condensation of ethyl glycinate with benzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

  • Ethyl 2-imino-4-oxo-5-phenylimidazolidine-1-carboximidate
  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
  • 3,5-disubstituted furane-2(5H)-one derivatives

Comparison: Ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-oxo-5-phenylimidazolidine-4-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-2-17-11(15)10-9(13-12(16)14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H2,13,14,16)

InChI Key

IAQGHYHUWCXXPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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